molecular formula C10H15NO2 B592118 Tert-butyl (1-ethynylcyclopropyl)carbamate CAS No. 1268810-09-8

Tert-butyl (1-ethynylcyclopropyl)carbamate

Cat. No.: B592118
CAS No.: 1268810-09-8
M. Wt: 181.235
InChI Key: QVGLHHJMUIIWAA-UHFFFAOYSA-N
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Description

Tert-butyl (1-ethynylcyclopropyl)carbamate is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.235. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Pharmacological Activity : Some studies have focused on synthesizing novel compounds, including derivatives of tert-butyl carbamates, and evaluating their pharmacological activities. For instance, compounds with structures similar to tert-butyl carbamates have been found to exhibit antiarrhythmic and hypotensive properties (Chalina, Staneva, & Chakarova, 1998).

  • Intermediate in Synthesis of Nucleotides : Tert-butyl carbamates have been identified as important intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are key components in DNA (Ober, Marsch, Harms, & Carell, 2004).

  • Insecticide Analogues : Research has been conducted on converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into analogues of insecticides like Thiacloprid and Imidacloprid (Brackmann et al., 2005).

  • Intermediate in Drug Synthesis : Tert-butyl carbamates are also significant intermediates in synthesizing biologically active compounds such as osimertinib, used in cancer treatment (Zhao et al., 2017).

  • Photochemical Applications : Another study highlights the use of tert-butyl carbamates in photochemical reactions, specifically in ring contractions of certain compounds to form cyclopropanone derivatives (Crockett & Koch, 2003).

  • Crystal Structure Studies : Research on the crystal structures of compounds related to tert-butyl carbamates has provided insights into their molecular conformations and interactions, which is crucial for understanding their chemical behavior (Baillargeon et al., 2017).

  • Metalation and Alkylation Studies : Tert-butyl carbamate derivatives have been studied for their ability to undergo metalation and alkylation, processes important in organic synthesis (Sieburth, Somers, & O'hare, 1996).

  • Protease Inhibitor Synthesis : They have also been used in the stereoselective synthesis of compounds that serve as building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Properties

IUPAC Name

tert-butyl N-(1-ethynylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGLHHJMUIIWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168349
Record name Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268810-09-8
Record name Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268810-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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